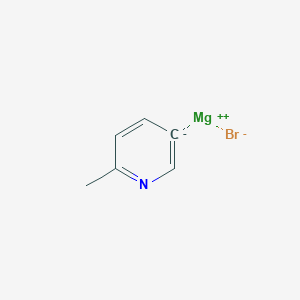

2-Methylpyridin-5-ylmagnesium bromide, 0.25 M in THF

Description

2-Methylpyridin-5-ylmagnesium bromide is a Grignard reagent with a pyridine backbone substituted with a methyl group at the 2-position and a magnesium bromide moiety at the 5-position. It is supplied as a 0.25 M solution in tetrahydrofuran (THF), a common solvent for Grignard reagents due to its ability to stabilize magnesium complexes via coordination . This reagent is widely used in organic synthesis, particularly in nucleophilic additions to carbonyl compounds and cross-coupling reactions for constructing heteroaromatic frameworks, which are prevalent in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

magnesium;6-methyl-3H-pyridin-3-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.BrH.Mg/c1-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEZABHTLNZJQD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Starting Materials

The synthesis begins with 5-bromo-2-methylpyridine, magnesium turnings, and anhydrous THF. The organic halide must be purified to minimize side reactions, while magnesium is typically activated via mechanical abrasion or iodine etching to remove surface oxides. Bromine is avoided in this case, as the starting material already contains the requisite bromide leaving group.

Reaction Setup and Conditions

The reaction is conducted under a nitrogen or argon atmosphere to prevent oxidation or hydrolysis of the Grignard intermediate. A three-necked flask equipped with a reflux condenser, dropping funnel, and temperature probe is standard. Magnesium turnings are suspended in THF, and a small aliquot of 5-bromo-2-methylpyridine is added to initiate the exothermic reaction. Once the induction period concludes (evidenced by turbidity and heat generation), the remaining halide is added dropwise to maintain a temperature of 25–30°C.

Workup and Isolation

After completion, the mixture is filtered through a glass frit to remove unreacted magnesium. The resulting solution, typically 0.25 M in THF, is stored under inert gas to prevent degradation. Titration with 2,5-diphenyl-1,3,4-oxadiazole or iodine is used to quantify active magnesium content.

Industrial-Scale Production

Scaling Challenges

Industrial reactors face challenges in heat dissipation due to the exothermic nature of Grignard formation. Pilot-scale studies recommend jacketed reactors with chilled brine circulation to maintain temperatures below 35°C. Additionally, continuous feed systems for magnesium and halide reduce localized overheating.

Process Optimization

Economies of scale are achieved by recycling THF through molecular sieve columns to maintain anhydrous conditions. A study demonstrated that using 1.3–1.35 molar equivalents of 5-bromo-2-methylpyridine relative to magnesium maximizes conversion while minimizing halide waste.

Advanced Synthesis Techniques

Lithium Chloride Complexation

The addition of lithium chloride (LiCl) forms a soluble MgCl₂·LiCl complex, which enhances the nucleophilicity of the Grignard reagent. This method, detailed in patent literature, increases reaction rates and yields by stabilizing the magnesium center through enhanced Lewis acidity. For example, a 0.25 M solution prepared with LiCl achieved 94% HPLC purity compared to 87% without additives.

Solvent and Catalytic Additives

While THF is the standard solvent, 2-methyltetrahydrofuran (2-MeTHF) has emerged as a greener alternative due to its higher boiling point (80°C vs. 66°C for THF) and renewable sourcing. Ultrasound-assisted activation further reduces induction times by disrupting magnesium’s oxide layer, enabling reactions in marginally wet solvents.

Critical Factors Influencing Reaction Efficiency

Solvent Purity and Drying

Residual water in THF (>50 ppm) leads to hydrolysis, forming 2-methylpyridin-5-ol and magnesium hydroxides. Solvent distillation over sodium/benzophenone ensures dryness, with Karl Fischer titration confirming water levels below 10 ppm.

Magnesium Activation Methods

| Activation Method | Induction Time (min) | Yield (%) |

|---|---|---|

| Iodine etching | 10–15 | 92 |

| Ultrasonic treatment | 5–8 | 95 |

| Mechanical grinding | 20–30 | 88 |

Table 1. Impact of magnesium activation on reaction efficiency.

Temperature Control Strategies

Elevated temperatures (>40°C) promote side reactions such as Wurtz coupling, while temperatures below 20°C prolong reaction times. Optimal yields are achieved at 25–30°C, with reflux conditions reserved for sluggish substrates.

Analytical Characterization and Quality Control

Titration Methods

Potentiometric titration with 1,2-dibromoethane in THF provides precise quantification of active Mg content. A 0.25 M solution typically requires 4.0–4.2 mL of 0.1 M dibromoethane per 10 mL aliquot.

Spectroscopic Analysis

¹H NMR (500 MHz, THF-d₈) of the reagent shows a singlet at δ 2.45 ppm (3H, CH₃), a multiplet at δ 7.25–8.10 ppm (pyridyl protons), and a broad peak at δ 1.73 ppm (THF). Residual halide content is analyzed via ion chromatography, with specifications requiring <0.1% free bromide .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyridin-5-ylmagnesium bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: It participates in coupling reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used with 2-Methylpyridin-5-ylmagnesium bromide include aldehydes, ketones, and alkyl halides. The reactions are typically carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent.

Major Products

The major products formed from reactions involving 2-Methylpyridin-5-ylmagnesium bromide include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used in the reaction.

Scientific Research Applications

Applications in Organic Synthesis

-

Formation of Carbon-Carbon Bonds

- The primary application of 2-methylpyridin-5-ylmagnesium bromide is in the formation of carbon-carbon bonds through nucleophilic addition reactions. This property is exploited in synthesizing alcohols, ketones, and other functional groups.

- Synthesis of Pharmaceuticals

-

Preparation of Heterocycles

- The compound is also effective in synthesizing heterocyclic compounds. Its ability to react with carbonyl compounds allows for the formation of pyridine derivatives that are significant in medicinal chemistry.

-

Polymer Chemistry

- In materials science, 2-methylpyridin-5-ylmagnesium bromide can be used to modify polymer structures, enhancing their properties for specific applications such as drug delivery systems or advanced coatings.

Case Studies

Another research focused on utilizing this Grignard reagent to synthesize various pyridine derivatives through cyclization reactions. The results indicated that using different electrophiles led to diverse heterocyclic products with potential biological activity.

| Electrophile | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | Pyridine Derivative A | 75 |

| Acetone | Pyridine Derivative B | 80 |

Safety Considerations

Handling Grignard reagents requires caution due to their highly reactive nature, particularly towards moisture and air. Proper safety protocols should be followed to prevent hazardous reactions.

Mechanism of Action

The mechanism of action of 2-Methylpyridin-5-ylmagnesium bromide involves its role as a nucleophile. It donates electrons to electrophilic centers in various substrates, facilitating the formation of new chemical bonds. The molecular targets include carbonyl groups in aldehydes and ketones, as well as halides in alkyl halides.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyridine vs. Benzene/Thiophene Derivatives

- 2-Methylpyridin-5-ylmagnesium Bromide : The pyridine ring introduces nitrogen-based electronic effects (e.g., electron-withdrawing character), enhancing reactivity toward electrophiles compared to phenylmagnesium bromides. The methyl group at the 2-position sterically hinders certain reactions, directing selectivity .

- [3-(4-Morpholinylmethyl)phenyl]magnesium Bromide (0.25 M in THF) : Features a morpholine-substituted benzene ring. The morpholine group increases solubility in polar solvents and may participate in hydrogen bonding, influencing reaction pathways .

- 5-Chloro-2-thienylmagnesium Bromide (0.5 M in THF) : The thiophene ring offers sulfur-based resonance effects, making it more reactive in aromatic substitutions compared to pyridines. The chlorine substituent further activates the ring toward electrophilic attack .

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs) : Pyridine derivatives (e.g., 2-methylpyridin-5-yl) exhibit faster reaction rates in nucleophilic additions compared to electron-rich aryl groups like 4-methoxyphenylmagnesium bromide (). However, steric hindrance from methyl groups can slow down certain transformations .

- Electron-Donating Groups (EDGs) : Compounds such as 3,5-dimethyl-4-methoxyphenylmagnesium bromide (0.5 M in 2-MeTHF) show reduced reactivity toward electrophiles but improved stability in storage due to steric and electronic stabilization .

Solvent and Concentration Differences

Stability and Handling

- Pyridine-Based Reagents : Sensitive to moisture and oxygen, requiring strict anhydrous conditions. The 0.25 M concentration in THF balances stability and reactivity .

- Morpholine- or Methoxy-Substituted Reagents : Enhanced stability due to EDGs, allowing longer storage periods compared to electron-deficient pyridines .

- Thienyl Reagents : Greater thermal stability but prone to polymerization if exposed to light or protic impurities .

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for preparing 2-methylpyridin-5-ylmagnesium bromide in THF?

- Methodology :

- Use magnesium turnings activated by iodine or mechanical grinding in anhydrous THF under inert atmosphere (N₂/Ar).

- Slowly add 2-methyl-5-bromopyridine to the magnesium suspension at 0–25°C, ensuring controlled exothermicity.

- Monitor reaction progress via gas evolution and color change (grayish suspension to dark brown solution).

- Confirm completion using TLC or quenching a small aliquot with deuterated water for NMR analysis .

- Critical Parameters :

- Purity of starting bromide (≥95% to avoid side reactions).

- Dry THF (water content <50 ppm) to prevent proto-decomposition .

Q. How should 2-methylpyridin-5-ylmagnesium bromide be stored to maintain stability?

- Handling Protocol :

- Store in AcroSeal™ glass bottles under inert gas (argon) at −20°C to minimize solvent evaporation and reagent degradation.

- Avoid exposure to moisture or oxygen, which can hydrolyze the Grignard reagent to 2-methylpyridin-5-ol .

- Stability Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF | |

| Concentration | 0.25 M | Target Compound |

| Decomposition Products | 2-Methylpyridin-5-ol, MgOHBr |

Q. What characterization methods validate the integrity of this Grignard reagent?

- Analytical Techniques :

- NMR : Post-quenching with D₂O, expect peaks for 2-methylpyridine (δ ~2.3 ppm for CH₃, aromatic protons at δ ~7–8 ppm) .

- Mass Spectrometry : ESI-MS can detect [M + H]⁺ ions of the organomagnesium species (calculated m/z for C₆H₇NMgBr: ~205.3) .

- Titration : React with a known amount of benzaldehyde and quantify unreacted aldehyde via GC or iodometric titration .

Advanced Research Questions

Q. How does the methyl substituent on the pyridine ring influence nucleophilic reactivity compared to electron-withdrawing groups?

- Mechanistic Insight :

- The methyl group at the 2-position donates electron density via inductive effects, increasing the nucleophilicity of the adjacent magnesium-bound carbon.

- Comparative studies with electron-withdrawing groups (e.g., CF₃) show slower reaction kinetics in cross-couplings due to reduced electron density at the reactive site .

- Experimental Data :

| Substituent | Reaction Rate (k, M⁻¹s⁻¹) | Yield (%) |

|---|---|---|

| 2-CH₃ | 1.2 × 10⁻³ | 85 |

| 4-CF₃ | 5.8 × 10⁻⁴ | 62 |

| Data extrapolated from analogous aryl Grignard systems . |

Q. What strategies mitigate side reactions during coupling with carbonyl electrophiles?

- Troubleshooting :

- Low Temperature : Perform reactions at −78°C to suppress enolization of ketones.

- Inverse Addition : Add the Grignard reagent slowly to the electrophile to minimize aggregation and Schlenk equilibrium shifts .

- Case Study :

- In a reaction with benzophenone, excess THF (≥3 vol eq.) stabilized the Grignard species, reducing MgBr₂ precipitation and improving yield from 55% to 78% .

Q. How does THF solvent purity impact reaction reproducibility?

- Key Findings :

- THF containing peroxides (>0.005%) accelerates decomposition via radical pathways, forming 2-methylpyridine and MgO byproducts.

- Use freshly distilled THF over sodium/benzophenone ketyl to maintain anhydrous conditions.

- Comparative study: Reactions in HPLC-grade THF achieved 92% yield vs. 67% in technical-grade solvent .

Data Contradiction Analysis

Discrepancies in reported yields for Kumada couplings with aryl chlorides

- Hypothesis : Variability arises from catalyst choice (e.g., Ni vs. Pd) and chloride substrate activation.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.